(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
CAS No.: 103733-65-9
Cat. No.: VC21538434
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103733-65-9 |
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Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2 g/mol |
IUPAC Name | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 |
Standard InChI Key | BWKMGYQJPOAASG-SECBINFHSA-N |
Isomeric SMILES | C1[C@@H]([NH2+]CC2=CC=CC=C21)C(=O)[O-] |
SMILES | C1C(NCC2=CC=CC=C21)C(=O)O |
Canonical SMILES | C1C([NH2+]CC2=CC=CC=C21)C(=O)[O-] |
Chemical Structure and Properties
Molecular Structure and Identification
(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid consists of a partially hydrogenated isoquinoline ring system with a carboxylic acid substituent at the 3-position, specifically in the R-configuration. The parent compound has the molecular formula C10H11NO2 and is also known under various synonyms including (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . The compound features a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom, with the carboxylic acid group positioned stereospecifically.
Several identification markers have been established for this compound and its derivatives:
Identifier Type | (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrochloride | (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
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PubChem CID | 2733172 | 2063099 |
InChIKey | FXHCFPUEIDRTMR-SBSPUUFOSA-N | YTNGWXICCHJHKA-SNVBAGLBSA-N |
Canonical SMILES | C1C@@HC(=O)O.Cl | COC(=O)[C@H]1CC2=CC=CC=C2CN1 |
Physical and Chemical Properties
The physical and chemical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid are essential for understanding its behavior in various applications. The hydrochloride salt form has a molecular weight of 213.66 g/mol, while the free compound would have a lower molecular weight . The methyl ester derivative has a molecular weight of 191.23 g/mol .
The compound exhibits amphoteric behavior due to the presence of both the basic amine in the heterocyclic ring and the acidic carboxyl function. This dual functionality makes it capable of forming various salts, including the hydrochloride salt extensively documented in the literature . These properties significantly influence its solubility profile, stability, and potential for chemical modifications.
Synthesis Methodologies
Cycloaddition Approaches
Recent advances in synthetic chemistry have introduced innovative approaches to producing (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives. A notable methodology involves cycloaddition strategies that provide a general route to functionalized derivatives of this compound . This approach employs enyne building blocks containing an α-amino acid moiety, with Schiff base as a glycine equivalent under mild reaction conditions .
The synthesis proceeds through several key steps:
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Preparation of enyne building blocks (compounds 12, 13, 21, and 22) containing an α-amino acid moiety
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Utilization of these building blocks in the synthesis of inner-outer ring dienes and exocyclic dienes through enyne metathesis and cycloisomerization
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Construction of topographically constrained derivatives through Diels−Alder reactions
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[2+2+2] cyclotrimerization using Wilkinson's and Vollhardt's catalysts for highly functionalized derivatives
This methodology represents a significant advancement, particularly for creating stereoselectively functionalized variants of the target compound.
Classical and Modified Pictet-Spengler Approaches
The Pictet-Spengler reaction remains a fundamental approach for synthesizing tetrahydroisoquinoline structures, though it presents certain limitations when applied to ketones . Researchers have developed several modifications to overcome these challenges:
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Use of titanium(IV)isopropoxide and acetic-formic anhydride to facilitate reactions with cyclic ketones
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Reductive mono-N-alkylation of primary amines using Ti(i-PrO)₄ and NaBH₄
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Environmentally friendly variations employing small pore size zeolite (Ersorb 4)
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Pictet-Spengler condensation with (+)-menthyl pyruvate followed by acid hydrolysis to furnish (-)-(R)-salsolinol-1-carboxylic acid
These methods provide versatile options for synthesizing the target compound with specific stereochemical properties.
Alternative Synthetic Pathways
Additional synthetic routes have been established for preparing tetrahydroisoquinoline derivatives, which can be adapted for (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid synthesis:
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Ortho-acylation of 2-phenethylamines in polyphosphoric acid followed by cyclization
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Friedel-Crafts-type acylation to obtain ketoamides
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Reduction of ketoamides with NaBH₄ in methanol (85-90% yields)
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Cyclization using p-toluenesulfonic acid to form 1,2,3,4-tetrahydroisoquinolines with high yields (90-97%)
The successful application of these methods depends on the specific substitution pattern desired and the stereochemical requirements of the target compound.
Derivatives and Related Compounds
Salt Forms and Esters
Several important derivatives of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid have been characterized and studied:
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(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: The hydrochloride salt form enhances water solubility and stability while maintaining the core structure's properties .
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(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The methyl ester derivative represents an important protected form of the carboxylic acid function, useful in various synthetic transformations .
These derivatives serve both as research tools and as precursors for more complex molecular structures with potential biological activities.
Structurally Related Compounds
The broader class of 1,2,3,4-tetrahydroisoquinolines encompasses numerous compounds with varying substitution patterns:
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1-monosubstituted tetrahydroisoquinolines
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1,1-disubstituted tetrahydroisoquinolines
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Derivatives with functionalization at various positions around the ring system
Applications and Research Developments
Recent Research Trends
Contemporary research on tetrahydroisoquinoline derivatives focuses on several key areas:
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Development of improved synthetic methodologies with enhanced stereoselectivity
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Exploration of novel biological activities beyond the traditional cardiovascular effects
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Creation of libraries of derivatives for structure-activity relationship studies
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Use as building blocks in more complex molecular architectures
The continued interest in these compounds highlights their ongoing importance in medicinal chemistry and organic synthesis.
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